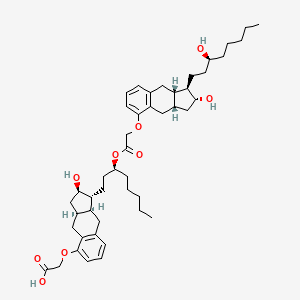

Treprostinil-3'-yl Treprostinilate Ester

Description

Properties

Molecular Formula |

C46H66O9 |

|---|---|

Molecular Weight |

763.0 g/mol |

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-1-[(3S)-3-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxyoctyl]-2-hydroxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-30-12-10-16-44(40(30)24-31(37)25-41(35)48)54-28-46(52)55-34(14-8-6-4-2)18-20-36-38-22-29-11-9-15-43(53-27-45(50)51)39(29)23-32(38)26-42(36)49/h9-12,15-16,31-38,41-42,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1 |

InChI Key |

LILCMHRRAUOLQM-FOIJVJNNSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@@H](CCCCC)CC[C@H]4[C@@H](C[C@H]5[C@@H]4CC6=C(C5)C(=CC=C6)OCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC(CCCCC)CCC4C(CC5C4CC6=C(C5)C(=CC=C6)OCC(=O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Treprostinil Esters

Historical Context of Treprostinil (B120252) Synthesis Relevant to Esterification

The journey to the synthesis of Treprostinil and its derivatives is rooted in the challenges posed by the chemical instability of the natural prostacyclin, PGI2. Early research focused on creating more stable analogues that retained the therapeutic benefits of PGI2, such as potent vasodilation and inhibition of platelet aggregation.

Key milestones in the synthesis of Treprostinil have been documented in various patents and scientific publications. A significant approach involves the Pauson-Khand reaction, a powerful method for constructing the complex tricyclic core of the molecule. wipo.int This reaction has been a cornerstone in developing stereoselective routes to benzindene prostacyclins, including Treprostinil. google.com

The synthesis typically involves the creation of a key benzindene triol intermediate. ucl.ac.ukgoogle.com This intermediate possesses the necessary stereochemistry and functional groups for elaboration into the final Treprostinil structure. The final steps of the synthesis often involve the alkylation of a phenolic hydroxyl group to introduce the acetic acid side chain. ucl.ac.uk

The carboxylic acid moiety of Treprostinil is a primary site for derivatization, particularly through esterification, to create prodrugs or other molecular entities with modified properties. The presence of secondary hydroxyl groups on the cyclopentane (B165970) ring and the side chain also offers potential sites for ester formation, leading to a variety of possible ester derivatives.

Methodologies for the Formation of Treprostinil Esters

The formation of esters from a molecule like Treprostinil, which contains a carboxylic acid and multiple hydroxyl groups, can be achieved through several well-established chemical reactions. The choice of method often depends on the desired ester, the scale of the reaction, and the need to protect other functional groups within the molecule.

Esterification Reactions for Treprostinil Derivatives

Several standard esterification methods are applicable to Treprostinil. For the synthesis of simple alkyl esters, such as Treprostinil ethyl ester, a Fischer esterification can be employed. ucl.ac.uk This acid-catalyzed reaction between the carboxylic acid of Treprostinil and an excess of the corresponding alcohol is a straightforward method for producing these derivatives.

For more complex esterifications, or when milder conditions are required, coupling reagents are often utilized. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an ester bond between the carboxylic acid of Treprostinil and an alcohol. These methods are versatile and can be used to synthesize a wide range of esters.

Another powerful technique is the Mitsunobu reaction, which allows for the esterification of a primary or secondary alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Specific Approaches for Dimeric Treprostinil Ester Synthesis

The synthesis of Treprostinil-3'-yl Treprostinilate Ester presents a unique challenge as it involves the formation of an ester linkage between two Treprostinil molecules. In this dimeric structure, the carboxylic acid of one Treprostinil molecule forms an ester with one of the secondary hydroxyl groups of a second Treprostinil molecule.

For instance, the carboxylic acid of a fully protected Treprostinil molecule (with its hydroxyl groups blocked) could be activated using a coupling reagent. This activated species could then be reacted with a partially protected Treprostinil molecule where only the target hydroxyl group for esterification is available. Subsequent deprotection would yield the desired dimeric ester. The regioselectivity of the esterification would be a critical factor to control in such a synthesis to ensure the formation of the correct isomer.

It is also worth noting that "Treprostinil Dimer 1" has been described as a metabolite of Treprostinil, suggesting that such dimeric species can be formed in vivo, likely through enzymatic processes. The chemical synthesis, however, would require a carefully planned strategy of protection and activation to achieve the desired connectivity.

Advanced Characterization Techniques for Synthetic Intermediates and Final Esters

The confirmation of the structure and purity of synthesized intermediates and the final Treprostinil esters is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis in Elucidating Ester Structure (e.g., NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For Treprostinil esters, ¹H and ¹³C NMR would provide detailed information about the molecular framework. In the case of this compound, NMR would be essential to confirm the formation of the ester linkage at the specific hydroxyl position. The chemical shifts of the protons and carbons adjacent to the newly formed ester bond would be significantly different from those in the parent Treprostinil molecule. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, would be invaluable in assigning the complex spectral data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of Treprostinil esters, IR spectroscopy can be used to monitor the progress of the reaction. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch at a characteristic wavenumber for an ester would indicate the formation of the desired product.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzindene core of Treprostinil provides a characteristic UV absorbance. While the formation of an ester bond may only subtly alter the UV-Vis spectrum, it is a useful tool for quantitative analysis.

Chromatographic Purity Assessment and Isolation Methodologies (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Treprostinil and its derivatives. nih.govresearchgate.netheritageresearchjournal.com Reversed-phase HPLC methods, often using a C18 column, are typically employed. The choice of mobile phase, often a mixture of acetonitrile (B52724) and water with a pH modifier, is optimized to achieve good separation of the main compound from any impurities or starting materials. nih.gov HPLC can also be used for the isolation and purification of the target ester from the reaction mixture.

Gas Chromatography (GC) can also be used for the analysis of Treprostinil derivatives, although it may require derivatization of the polar functional groups to increase their volatility. GC, often coupled with a mass spectrometer (GC-MS), can provide valuable information about the identity and purity of the synthesized compounds.

Mass Spectrometry (MS) , often coupled with a liquid chromatograph (LC-MS), is a powerful tool for confirming the molecular weight of the synthesized ester. nih.govnih.gov For this compound, high-resolution mass spectrometry would provide a very accurate mass measurement, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. nih.gov

The following table summarizes the key analytical techniques and their applications in the context of Treprostinil ester synthesis and characterization.

| Analytical Technique | Application | Expected Observations for this compound |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of ester linkage. | Downfield shift of the proton and carbon at the esterified hydroxyl position. |

| IR Spectroscopy | Functional group identification and reaction monitoring. | Disappearance of carboxylic acid O-H stretch; appearance of ester C=O stretch. |

| UV-Vis Spectroscopy | Quantitative analysis and confirmation of the chromophore. | Characteristic absorbance due to the benzindene core. |

| HPLC | Purity assessment and purification. | A single, sharp peak for the pure compound with a specific retention time. |

| LC-MS | Molecular weight confirmation. | A molecular ion peak corresponding to the exact mass of the dimeric ester. |

Challenges and Innovations in Treprostinil Ester Synthesis

The synthesis and derivatization of treprostinil esters, including the specific intermolecular ester "this compound," present considerable challenges to synthetic chemists. These difficulties primarily stem from the inherent structural complexity of the treprostinil molecule, which features multiple reactive functional groups. However, ongoing innovations in synthetic methodologies continue to provide new strategies to overcome these hurdles.

A significant challenge in the synthesis of treprostinil esters is the presence of three hydroxyl groups—two secondary and one phenolic—in addition to a carboxylic acid. This poly-functionality necessitates the use of sophisticated protecting group strategies to achieve regioselectivity and avoid unwanted side reactions during esterification. The secondary alcohols, in particular, exhibit poor nucleophilicity, making their direct derivatization difficult. Researchers have noted that attempts to directly benzylate these hydroxyl groups often result in no reaction or the formation of multiple products in low yields.

To address this, a common strategy involves a multi-step sequence that begins with the protection of the more reactive carboxylic acid group, often by converting it to a simple ester, such as an ethyl or benzyl (B1604629) ester. This initial step prevents the carboxylate from interfering with subsequent reactions. Following the protection of the carboxylic acid, the secondary hydroxyl groups can be activated or derivatized. However, even with the carboxylic acid protected, the selective esterification of one hydroxyl group over the others, or the specific formation of an intermolecular ester like this compound, remains a formidable task.

The formation of this compound, a dimer of treprostinil, involves the esterification of the 3'-hydroxyl group of one treprostinil molecule with the carboxylic acid of another. This intermolecular reaction requires careful control of reaction conditions to favor dimerization over intramolecular cyclization or other side reactions. The choice of coupling agents and reaction conditions is critical to achieving a reasonable yield of the desired ester.

Innovations in this field are focused on the development of more efficient and selective synthetic methods. This includes the exploration of novel protecting groups that can be introduced and removed under mild conditions without affecting other sensitive parts of the molecule. Furthermore, advances in coupling reagents and catalytic methods offer the potential for more direct and higher-yielding esterification reactions. For instance, the use of specific activating agents for the carboxylic acid can enhance its reactivity towards the less nucleophilic secondary hydroxyls.

The table below summarizes various protecting groups that are commonly employed in the synthesis of complex molecules like prostacyclin analogs, which are relevant to the synthesis of treprostinil esters.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Carboxylic Acid | Methyl Ester | - | Base Hydrolysis |

| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis |

| Carboxylic Acid | tert-Butyl Ester | tBu | Acid Hydrolysis |

| Hydroxyl | Benzyl Ether | Bn | Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS | Fluoride source (e.g., TBAF) or acid |

| Hydroxyl | Tetrahydropyranyl Ether | THP | Acid Hydrolysis |

The following table outlines common coupling reagents used in esterification reactions that could be applied to the synthesis of treprostinil esters.

| Coupling Reagent | Abbreviation | Activator/Additive | Byproducts |

| N,N'-Dicyclohexylcarbodiimide | DCC | DMAP | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | DMAP | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt, Base | HMPA, HOBt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Base (e.g., DIPEA) | Tetramethylurea |

Pre Clinical Pharmacokinetic Investigations of Treprostinil 3 Yl Treprostinilate Ester and Analogues in Animal Models

Absorption and Distribution Studies

Lung Deposition and Systemic Exposure Following Relevant Administration Routes

No data is publicly available regarding the lung deposition and systemic exposure of Treprostinil-3'-yl Treprostinilate Ester following administration in animal models.

Tissue Distribution Profiles of Ester and Parent Treprostinil (B120252)

There is no publicly available information on the tissue distribution profiles of this compound or its conversion to the parent compound, treprostinil, within various tissues in animal models.

Metabolism and Elimination Pathways

In Vivo Conversion of Ester to Treprostinil in Animal Models

Specific studies detailing the in vivo conversion of this compound to treprostinil in animal models could not be located in the public domain.

Role of Hepatic and Pulmonary Metabolism in Ester Cleavage

Information regarding the specific roles of hepatic and pulmonary enzymes in the metabolic cleavage of this compound is not available in the public scientific literature.

Excretion Routes of Ester and Metabolites in Animal Models

There is no publicly available data describing the excretion routes of this compound and its metabolites in animal models.

Comparative Pharmacokinetic Profiles with Parent Treprostinil and Other Prodrugs

Prodrug strategies for treprostinil, such as the development of ester analogues, are primarily aimed at improving its pharmacokinetic profile to allow for less frequent dosing and potentially better tolerability. These prodrugs are designed to be inactive molecules that, after administration, convert into the active parent drug, treprostinil, through enzymatic hydrolysis. This section will delve into the comparative preclinical pharmacokinetics of treprostinil ester prodrugs and the parent compound, treprostinil.

Sustained Release Characteristics and Exposure Modulation in Preclinical Models

Preclinical studies in animal models, including rats and dogs, have demonstrated the sustained release characteristics of treprostinil ester prodrugs. nih.govresearchgate.netnih.gov One such analogue, Hexadecyl-treprostinil (C16TR), when formulated in a lipid nanoparticle for inhalation, has shown the ability to provide prolonged plasma levels of treprostinil. nih.govresearchgate.net In hypoxia-challenged rats, inhaled C16TR produced a sustained pulmonary vasodilation effect over a three-hour period, whereas the effect of inhaled treprostinil diminished within the same timeframe. nih.govresearchgate.net

Similarly, Treprostinil Palmitil (TP), a hexadecyl ester prodrug of treprostinil, has demonstrated sustained treprostinil release in the lungs of rats and dogs, leading to a prolonged reduction of pulmonary arterial pressures. nih.gov This sustained release is attributed to the slow hydrolysis of the ester prodrug in the lung via endogenous esterases to form the active treprostinil. nih.gov The prolonged conversion from the prodrug results in a much longer elimination half-life of treprostinil compared to its direct administration. researchgate.net

The table below summarizes the sustained release characteristics observed in preclinical models for treprostinil prodrugs compared to treprostinil.

| Compound | Animal Model | Key Findings on Sustained Release |

| Hexadecyl-treprostinil (C16TR) | Rats | Produced sustained pulmonary vasodilation over 3 hours, unlike inhaled treprostinil which lost its effect by 3 hours. nih.govresearchgate.net |

| Treprostinil Palmitil (TP) | Rats and Dogs | Provided sustained treprostinil release in the lung and demonstrated prolonged reduction of pulmonary arterial pressures. nih.gov |

Impact on Peak Plasma Concentrations of Treprostinil

A key objective of developing treprostinil prodrugs is to modulate the pharmacokinetic profile to avoid the high peak plasma concentrations (Cmax) associated with some formulations of the parent drug. These high peaks can be linked to tolerability issues. Preclinical studies have consistently shown that ester prodrugs of treprostinil lead to a lower Cmax of the active treprostinil compared to direct administration of treprostinil itself. nih.govresearchgate.net

In both rat and dog models, inhaled C16TR resulted in a lower plasma Cmax of treprostinil when compared with inhaled treprostinil. nih.gov This blunting of the peak concentration is a direct consequence of the gradual conversion of the prodrug to the active moiety. nih.govresearchgate.net Single and multiple-dose pharmacokinetic studies of inhaled C16TR in rats showed proportionate dose-dependent increases in treprostinil Cmax and area under the curve (AUC) for both plasma and lung, indicating predictable pharmacokinetics. nih.govresearchgate.net Similar findings were observed in single-dose pharmacokinetic studies in dogs. nih.govresearchgate.net

The following table presents a comparative overview of the impact on peak plasma concentrations of treprostinil following administration of a prodrug versus the parent compound in preclinical models.

| Administered Compound | Animal Model | Impact on Treprostinil Cmax |

| Hexadecyl-treprostinil (C16TR) | Rats and Dogs | Yielded a lower plasma treprostinil Cmax compared with inhaled treprostinil. nih.govresearchgate.net |

| Treprostinil Palmitil (TP) | Rats and Dogs | Resulted in lower treprostinil systemic exposure (both Cmax and AUC) compared with daily doses of available treprostinil products. researchgate.net |

Structure Activity Relationship Sar Studies for Treprostinil Esters

Influence of Ester Moiety on Receptor Affinity and Efficacy of the Prodrug and its Active Form

The therapeutic effects of treprostinil (B120252) are mediated through its action as an agonist on various prostanoid receptors. The conversion of treprostinil into an ester prodrug fundamentally alters its interaction with these receptors.

The core principle behind this prodrug strategy is that the ester form is pharmacologically inactive. Research on treprostinil palmitil, a well-studied ester prodrug, confirms that it possesses no inherent binding affinity for prostanoid receptors. The bulky ester moiety, such as a palmitate or another treprostinil molecule in the case of Treprostinil-3'-yl Treprostinilate Ester, sterically hinders the carboxylic acid group, which is crucial for receptor interaction. This effectively renders the prodrug a "pure prodrug," meaning its therapeutic efficacy is entirely dependent on its conversion back to the active form, treprostinil.

Once hydrolyzed, the released treprostinil actively binds to several Gs-coupled receptors, primarily the prostacyclin (IP), prostaglandin (B15479496) D2 (DP1), and prostaglandin E2 (EP2) receptors, to elicit its vasodilatory and anti-proliferative effects. nih.gov Studies have quantified the high binding affinity of treprostinil for these receptors, underscoring its potency as the active therapeutic agent. nih.govresearchgate.netucl.ac.uk

The efficacy of the prodrug is therefore a function of the rate and extent of its conversion to treprostinil at the target site. The ester itself does not contribute to the pharmacological effect, and its design is focused on optimizing delivery and release rather than receptor interaction.

| Receptor | Binding Affinity (Ki, nM) of Treprostinil |

|---|---|

| DP1 | 4.4 |

| EP2 | 3.6 |

| IP | 32 |

Correlation Between Ester Structure and Enzymatic Hydrolysis Rate

The rate at which a treprostinil ester prodrug is converted to its active form is a critical determinant of its pharmacokinetic profile and therapeutic action. This conversion is facilitated by endogenous esterases, and the structure of the ester moiety directly influences the rate of this enzymatic hydrolysis.

A key SAR principle is the relationship between the alkyl chain length of the ester and the speed of hydrolysis. Preclinical screening assays have demonstrated that treprostinil esters with longer alkyl chains are hydrolyzed more slowly than those with shorter chains. For instance, treprostinil palmitil, which has a 16-carbon alkyl chain, was specifically selected for development because its slow conversion rate is consistent with a sustained release profile suitable for once-daily administration. tandfonline.com In contrast, esters with shorter chains (e.g., 2-8 carbons) are converted to treprostinil much more rapidly. tandfonline.com

This correlation is largely due to the lipophilicity and steric hindrance conferred by the ester group. A larger, more lipophilic ester can influence how the prodrug partitions into cellular membranes and interacts with the active site of hydrolytic enzymes.

Studies have identified that in the lungs, lipoprotein lipase (B570770) (LPL) is a key enzyme responsible for hydrolyzing treprostinil palmitil. tandfonline.com The rate of conversion is not only dependent on enzyme activity but also on the accessibility of the ester prodrug to the enzyme. The physical state of the prodrug can be a rate-limiting factor in its conversion. tandfonline.com While LPL is a major contributor, other endogenous enzymes like carboxylesterases may also play a role in the hydrolysis process.

| Ester Moiety Characteristic | Relative Enzymatic Hydrolysis Rate | Rationale |

|---|---|---|

| Short Alkyl Chain (e.g., C2-C8) | Rapid | Lower lipophilicity and less steric hindrance at the enzyme active site. |

| Long Alkyl Chain (e.g., C16 - Palmitil) | Slow | Higher lipophilicity and greater steric hindrance, leading to sustained release. |

Design Principles for Modulating Pharmacokinetic Profiles through Esterification

Esterification of treprostinil is a deliberate strategy to engineer a more favorable pharmacokinetic profile, overcoming the limitations of the parent drug's short half-life. The primary design principle is to create a sustained-release prodrug that prolongs the therapeutic effect and improves patient tolerability.

Sustained Release and Prolonged Duration of Action : The native form of inhaled treprostinil has a very short elimination half-life of approximately 26-54 minutes, necessitating frequent dosing. nih.gov By converting it to a slow-hydrolyzing ester, the active drug is released gradually over an extended period. For example, treprostinil palmitil inhalation powder (TPIP) was designed to provide sustained treprostinil exposure, with an elimination half-life of approximately 8.7–11.6 hours after a single dose, supporting a once-daily dosing regimen. nih.govoup.com

Reduction of Peak Plasma Concentrations (Cmax) : High peak plasma concentrations of treprostinil are associated with dose-limiting side effects. nih.gov The prodrug approach flattens the pharmacokinetic curve, resulting in a significantly lower Cmax compared to an equivalent dose of inhaled treprostinil. Studies comparing an inhaled treprostinil palmitil suspension to inhaled treprostinil solution showed an approximately tenfold lower Cmax for the prodrug, which contributes to better tolerability. nih.govresearchgate.net

Localized Action and Reduced Systemic Exposure : For inhaled formulations, the goal is to have the prodrug reside in the lungs, where it is slowly converted to the active form. This local "depot" effect maximizes the therapeutic action in the target organ while minimizing systemic exposure and associated side effects. Plasma concentrations of the treprostinil palmitil prodrug itself are often below the limit of quantification, indicating that it remains primarily in the lung tissue. nih.govnih.gov

These principles collectively demonstrate how esterification can transform the pharmacokinetic profile of treprostinil from a short-acting drug requiring frequent administration to a long-acting therapy with an improved tolerability profile.

| Parameter | Inhaled Treprostinil Solution | Inhaled Treprostinil Palmitil (Ester Prodrug) |

|---|---|---|

| Elimination Half-life (t1/2) | ~0.5 - 0.9 hours nih.govmedscape.com | ~5.7 - 11.6 hours nih.gov |

| Peak Plasma Concentration (Cmax) | High (e.g., ~958 pg/mL) nih.govresearchgate.net | Significantly Lower (e.g., ~89 pg/mL) nih.govresearchgate.net |

| Dosing Frequency | Frequent (e.g., 4 times daily) nih.gov | Reduced (e.g., once-daily) oup.com |

Analytical Methodologies for Treprostinil 3 Yl Treprostinilate Ester Quantification and Purity

Advanced Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for Quantification in Complex Matrices (e.g., biological samples)

The quantification of "Treprostinil-3'-yl Treprostinilate Ester" in complex biological matrices such as plasma or serum is paramount for preclinical studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and, more powerfully, tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose.

HPLC-UV: For quantification in pharmaceutical formulations, a reverse-phase HPLC (RP-HPLC) method with UV detection is a common approach. While a specific method for the title ester is not detailed, methods for treprostinil (B120252) can be adapted. For instance, a typical HPLC system for treprostinil analysis might utilize a C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.netnih.gov Detection is often performed at a specific UV wavelength. The development of a method for "this compound" would involve optimizing these conditions to achieve adequate separation from the parent drug and other related substances.

LC-MS/MS: For the quantification of "this compound" in biological samples, LC-MS/MS is the gold standard due to its high sensitivity and selectivity. nih.govnih.govfda.gov A validated LC-MS/MS method for treprostinil in human plasma has been established, which can serve as a foundation. fda.gov The development of a similar method for the ester would involve:

Sample Preparation: Protein precipitation is a common first step for plasma samples to remove interfering macromolecules. nih.gov

Chromatographic Separation: A suitable C18 column and a gradient elution with a mobile phase of acetonitrile and water containing a modifier like formic acid would likely be employed to achieve chromatographic separation.

Mass Spectrometric Detection: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor ion of "this compound" and its characteristic product ions, ensuring high selectivity.

A hypothetical comparison of typical parameters for HPLC-UV and LC-MS/MS methods is presented in the table below.

| Parameter | HPLC-UV | LC-MS/MS |

| Instrumentation | High-Performance Liquid Chromatograph with UV Detector | Liquid Chromatograph coupled with a Tandem Mass Spectrometer |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) mdpi.com | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and water with pH adjustment mdpi.com | Acetonitrile and water with formic acid |

| Detection | UV absorbance at a specific wavelength | Multiple Reaction Monitoring (MRM) |

| Sensitivity | Nanogram (ng) range | Picogram (pg) to nanogram (ng) range |

| Selectivity | Moderate | High |

| Application | Pharmaceutical dosage forms | Biological samples (plasma, serum) |

High-Resolution Spectrometric Methods (e.g., HRMS, advanced NMR techniques) for Structural Confirmation and Purity Assessment

The unambiguous confirmation of the chemical structure of "this compound" and the assessment of its purity rely on high-resolution spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. taylorandfrancis.com This technique can confirm the molecular formula of "this compound" and can be used to identify unknown impurities by determining their elemental compositions.

Advanced Nuclear Magnetic Resonance (NMR) Techniques: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. researchgate.netresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary to fully characterize the structure of the ester.

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the structure and confirmation of the ester linkage at the 3'-position of the treprostinil moiety.

The table below outlines the role of different spectrometric methods in structural confirmation and purity assessment.

| Technique | Information Provided | Application |

| HRMS | Accurate mass measurement, elemental composition | Structural confirmation, identification of unknown impurities |

| ¹H NMR | Proton chemical shifts, coupling constants, integration | Elucidation of the proton framework |

| ¹³C NMR | Carbon chemical shifts | Elucidation of the carbon skeleton |

| 2D NMR | Correlation between nuclei (H-H, C-H) | Unambiguous assignment of the complete molecular structure |

Development and Validation of Bioanalytical Assays for Preclinical Samples

The development and validation of a robust bioanalytical assay are critical for the evaluation of "this compound" in preclinical studies. biopharmaservices.com Such an assay, typically based on LC-MS/MS, must be validated according to regulatory guidelines to ensure its reliability.

The validation process would include the assessment of the following parameters:

Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Challenges in the bioanalysis of ester prodrugs include potential in-vitro hydrolysis back to the parent drug. biopharmaservices.com Therefore, the assay development for "this compound" would need to incorporate measures to prevent this, such as immediate sample cooling and the use of esterase inhibitors.

Methodologies for Impurity Profiling and Degradant Identification in Treprostinil Ester Formulations

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of a drug product. ijnrd.orgijprajournal.comresolvemass.ca For "this compound" formulations, this would involve the identification, quantification, and characterization of any process-related impurities or degradation products.

Forced Degradation Studies: To identify potential degradants, the drug substance and drug product would be subjected to stress conditions such as heat, humidity, light, acid, and base. Analysis of the stressed samples by a stability-indicating HPLC method would reveal the degradation products.

Identification of Impurities and Degradants: The structural elucidation of unknown impurities and degradants would be achieved using hyphenated techniques like LC-HRMS and LC-NMR. ijprajournal.com The fragmentation patterns in the mass spectra and the detailed structural information from NMR would be used to identify these compounds. A study on a treprostinil prodrug, treprostinil palmitil, identified related esters like treprostinil ethyl and treprostinil isopropyl as degradation products, highlighting the potential for similar impurities in other ester formulations. nih.gov

The table below summarizes the key aspects of impurity profiling for "this compound" formulations.

| Aspect | Methodology | Purpose |

| Detection | Stability-indicating HPLC-UV | To separate and detect impurities and degradants. |

| Identification | LC-HRMS, LC-NMR | To determine the chemical structure of unknown impurities. |

| Quantification | Validated HPLC-UV or LC-MS method | To measure the levels of identified impurities. |

| Control | Setting acceptance criteria based on safety and stability data | To ensure the quality and safety of the final product. |

Future Directions and Translational Research Potential of Treprostinil Esters

Exploration of Novel Ester Linkages for Targeted Delivery and Sustained Release

The exploration of different ester linkages is a promising avenue for optimizing the therapeutic profile of treprostinil (B120252). By modifying the ester group, researchers can fine-tune the pharmacokinetic properties of the prodrug to achieve targeted delivery and sustained release.

One area of investigation involves the use of long-chain fatty acid esters. For example, treprostinil palmitil, a 16-carbon alkyl ester derivative of treprostinil, has been developed to provide slow hydrolysis and sustained release of the active drug. nih.govresearchgate.net This approach has been shown to prolong the vasodilatory effect and reduce the peak plasma concentration of treprostinil, potentially leading to a reduction in dose-related side effects. nih.gov The slow conversion of treprostinil palmitil to treprostinil is a key feature of its design, allowing for a more consistent therapeutic level of the active drug over an extended period. nih.gov

Future research could expand on this concept by investigating a variety of alkyl and aryl ester linkages with different chain lengths and branching. This could lead to a library of treprostinil prodrugs with a range of hydrolysis rates, allowing for the selection of a compound with a release profile tailored to specific clinical needs. For instance, an ester that is preferentially cleaved by enzymes present in the lung could be used to achieve targeted drug delivery to the site of action in PAH.

Furthermore, the incorporation of ester linkages that are sensitive to specific physiological conditions, such as pH or the presence of certain enzymes overexpressed in diseased tissue, could lead to the development of "smart" prodrugs. These prodrugs would remain inactive in the systemic circulation and only become activated upon reaching the target tissue, thereby minimizing off-target effects.

The following table summarizes the characteristics of different treprostinil ester strategies:

| Ester Strategy | Rationale | Potential Advantages |

| Long-chain alkyl esters (e.g., palmitil) | Slow enzymatic hydrolysis | Sustained release, reduced peak concentrations, decreased side effects |

| Lung-specific enzyme-labile esters | Targeted delivery to the lungs | Increased local efficacy, reduced systemic exposure |

| pH-sensitive esters | Release in specific cellular compartments | Improved intracellular drug delivery |

Investigation of "Treprostinil-3'-yl Treprostinilate Ester" as a Research Tool or Chemical Standard

"this compound," also known as "Treprostinil Dimer 2," is a molecule where two treprostinil units are linked via an ester bond. While its therapeutic potential is yet to be fully elucidated, it holds significant value as a research tool and a chemical standard in the pharmaceutical industry.

As a chemical standard, this compound is crucial for the quality control of treprostinil drug products. It can be used as a reference standard for the identification and quantification of this specific impurity in batches of treprostinil. pharmaffiliates.comsynzeal.com The presence of impurities can affect the safety and efficacy of a drug, and therefore, regulatory agencies require stringent control over their levels. The availability of pure "this compound" allows for the development and validation of analytical methods to ensure the purity of the final drug product. venkatasailifesciences.com

In a research context, this dimer can be used to study the degradation pathways of treprostinil under various conditions. Understanding how and why such dimers are formed can provide insights into the stability of treprostinil and inform the development of more stable formulations.

Moreover, "this compound" could be investigated for its own pharmacological activity. It is possible that the dimer has a different receptor binding profile or pharmacokinetic properties compared to the monomeric form of treprostinil. Such studies could reveal novel biological activities and potentially lead to the discovery of new therapeutic applications.

The following table outlines the potential applications of "this compound" as a research tool and chemical standard:

| Application Area | Specific Use |

| Pharmaceutical Quality Control | Reference standard for impurity profiling in treprostinil |

| Development and validation of analytical methods | |

| Drug Stability Studies | Investigation of treprostinil degradation pathways |

| Formulation development to minimize impurity formation | |

| Pharmacological Research | Evaluation of unique receptor binding and activity |

| Exploration of novel therapeutic indications |

Advancements in Prodrug Design for Prostanoid Systems

The development of treprostinil esters is part of a broader effort to improve the therapeutic properties of prostanoids through prodrug design. ebrary.net Prostanoids are a class of lipid compounds that are involved in a wide range of physiological processes, and their therapeutic potential is often limited by their rapid metabolism and systemic side effects. nih.gov

The prodrug approach offers a versatile strategy to overcome these limitations. researchgate.netnih.gov By chemically modifying the active prostanoid, it is possible to alter its physicochemical properties, such as solubility and lipophilicity, to improve its absorption, distribution, metabolism, and excretion (ADME) profile. ebrary.net

One of the key advancements in prostanoid prodrug design is the use of carriers to achieve targeted drug delivery. For example, researchers have explored the conjugation of prostanoids to polymers or lipids to create macromolecular prodrugs that can accumulate in specific tissues. nih.gov Another approach is to attach a promoiety that is recognized by a specific transporter protein, thereby facilitating the uptake of the prodrug into the target cells.

The design of prodrugs with improved chemical and enzymatic stability is another important area of research. This can be achieved by selecting appropriate promoieties and linkages that are resistant to premature cleavage in the gastrointestinal tract or systemic circulation.

The following table summarizes recent advancements in prostanoid prodrug design:

| Advancement | Description |

| Targeted Delivery | Conjugation to targeting moieties (e.g., antibodies, peptides) to direct the drug to specific cells or tissues. |

| Sustained Release | Use of biodegradable polymers or lipid-based carriers to create long-acting formulations. google.com |

| Improved Oral Bioavailability | Modification of the prostanoid structure to enhance its absorption from the gastrointestinal tract. |

| Reduced Side Effects | Design of prodrugs that are selectively activated at the site of action, minimizing systemic exposure. core.ac.uk |

Computational Modeling and In Silico Approaches in Treprostinil Ester Research

Computational modeling and in silico approaches are becoming increasingly important tools in drug discovery and development, and they have significant potential to accelerate research on treprostinil esters. nih.gov These methods can be used to predict the properties of novel prodrugs, optimize their design, and gain a deeper understanding of their mechanism of action at the molecular level.

One of the key applications of computational modeling is in the prediction of the ADME properties of treprostinil esters. By using quantitative structure-activity relationship (QSAR) models, it is possible to predict how changes in the chemical structure of the ester will affect its solubility, permeability, and metabolic stability. This information can be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Molecular docking and molecular dynamics simulations can be used to study the interaction of treprostinil and its esters with their target receptors, such as the prostacyclin receptor (IP) and other prostanoid receptors. nih.govnih.gov These simulations can provide insights into the binding mode of the ligands and the conformational changes that occur in the receptor upon binding. This information can be used to design novel esters with improved binding affinity and selectivity.

In addition to predicting the properties of individual molecules, computational modeling can also be used to simulate the behavior of drug delivery systems, such as lipid nanoparticles containing treprostinil esters. nih.gov These simulations can help to optimize the formulation of the nanoparticles to achieve the desired release profile and targeting efficiency.

The following table highlights the applications of computational modeling in treprostinil ester research:

| Computational Method | Application |

| QSAR Modeling | Prediction of ADME properties (solubility, permeability, metabolism) |

| Molecular Docking | Prediction of binding affinity and mode to prostanoid receptors |

| Molecular Dynamics Simulations | Study of drug-receptor interactions and conformational changes |

| Pharmacophore Modeling | Identification of key structural features for biological activity |

| Systems Pharmacology Modeling | Simulation of the effect of treprostinil esters on biological pathways |

Q & A

Q. What experimental design principles are critical for synthesizing Treprostinil-3'-yl Treprostinilate Ester with high purity?

To ensure high-purity synthesis, researchers must:

- Optimize reaction conditions : Use stoichiometric controls (e.g., molar ratios of reactants) and monitor reaction kinetics via HPLC or mass spectrometry.

- Purification protocols : Employ column chromatography with standardized solvents (e.g., methanol:ethyl acetate gradients) and validate purity using nuclear magnetic resonance (NMR) spectroscopy .

- Replicate under controlled environments : Adhere to NIH guidelines for reporting experimental parameters (temperature, pH, catalysts) to enable reproducibility .

Q. How should analytical methods be validated for quantifying this compound in biological matrices?

- Calibration standards : Prepare serial dilutions in relevant matrices (e.g., plasma, tissue homogenates) and validate linearity (R² ≥ 0.99) and limit of detection (LoD).

- Cross-validate techniques : Compare results from LC-MS/MS with UV-spectrophotometry to confirm accuracy.

- Statistical rigor : Apply Bland-Altman analysis to assess inter-method agreement and report confidence intervals .

Q. What statistical frameworks are essential for preclinical dose-response studies of this compound?

- Non-linear regression models : Use sigmoidal dose-response curves (e.g., Hill equation) to calculate EC₅₀ values.

- Power analysis : Determine sample sizes to minimize Type I/II errors, ensuring ≥80% statistical power.

- Outlier management : Predefine exclusion criteria (e.g., Grubbs’ test) to maintain data integrity .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolite stability be systematically resolved?

- Controlled degradation studies : Expose metabolites to simulated physiological conditions (e.g., varying pH, enzymatic activity) and quantify degradation kinetics via tandem mass spectrometry.

- Cross-study comparisons : Normalize data using reference standards (e.g., deuterated internal controls) and meta-analyze discrepancies in half-life calculations .

- Error source mapping : Audit methodological differences (e.g., extraction protocols, storage temperatures) across studies to identify confounding variables .

Q. What strategies improve the translational relevance of in vitro models for this compound’s hemodynamic effects?

- Co-culture systems : Integrate endothelial cells with smooth muscle cells to mimic vascular tissue interactions.

- Shear stress simulations : Use microfluidic devices to replicate physiological blood flow conditions.

- Benchmarking : Compare in vitro outcomes (e.g., cAMP modulation) with in vivo hemodynamic data from animal models to validate predictive accuracy .

Q. How can researchers address variability in this compound’s pharmacokinetic profiles across species?

- Allometric scaling : Apply species-specific body surface area adjustments to extrapolate human-equivalent doses.

- Compartmental modeling : Use non-linear mixed-effects (NLME) software (e.g., Monolix) to account for interspecies metabolic differences.

- Ethical alignment : Follow ICH GCP guidelines for cross-species study designs, ensuring humane endpoints and sample size justification .

Q. What methodologies optimize structural elucidation of this compound’s degradation products?

- High-resolution mass spectrometry (HRMS) : Pair with ion mobility spectrometry to distinguish isobaric fragments.

- Computational chemistry : Use density functional theory (DFT) to predict degradation pathways and validate with experimental NMR data.

- Open-access reporting : Share raw spectral data in public repositories (e.g., Metabolomics Workbench) to enable peer validation .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) per NIH preclinical guidelines .

- Data transparency : Deposit raw datasets in FAIR-aligned repositories and provide detailed metadata .

- Critical analysis : Discuss limitations (e.g., assay sensitivity, model relevance) and propose follow-up studies to address gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.